molecular formula C31H40N4O8 B5028907 3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Cat. No.: B5028907
M. Wt: 596.7 g/mol
InChI Key: LBQAXSFSMVPISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features multiple functional groups, including imidazolidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the imidazolidine core. This can be achieved through the reaction of glyoxal and ammonia, forming the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions, particularly on the phenyl rings, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl rings.

Scientific Research Applications

3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[4-(2-{4-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPOXY]PHENYL}PROPAN-2-YL)PHENOXY]-2-HYDROXYPROPYL}-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-[4-[2-[4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O8/c1-29(2,19-7-11-23(12-8-19)42-17-21(36)15-34-25(38)30(3,4)32-27(34)40)20-9-13-24(14-10-20)43-18-22(37)16-35-26(39)31(5,6)33-28(35)41/h7-14,21-22,36-37H,15-18H2,1-6H3,(H,32,40)(H,33,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQAXSFSMVPISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CN4C(=O)C(NC4=O)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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